2,3,4-trimethoxyaniline hydrochloride
Description
2,3,4-Trimethoxyaniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO3 and a molecular weight of 219.66 g/mol. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of three methoxy groups attached to an aniline ring, which is further combined with hydrochloride to enhance its stability and solubility .
Properties
IUPAC Name |
2,3,4-trimethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-7-5-4-6(10)8(12-2)9(7)13-3;/h4-5H,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUVSVPSFSOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trimethoxyaniline hydrochloride typically involves the methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as the alkylating agent . The reaction is carried out in the presence of a phase transfer catalyst, such as quaternary amine salts, and sodium hydroxide. The reaction temperature is maintained between 50 and 70°C . After the reaction, the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The process involves strict control of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
2,3,4-Trimethoxyaniline hydrochloride has been investigated for its potential in developing anticancer agents. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, a critical process in cell division. This inhibition suggests a promising pathway for anticancer therapies targeting rapidly dividing cells.
Sympatholytic Activity
The compound exhibits sympatholytic properties, which may be beneficial in treating cardiovascular conditions. It has been proposed as a candidate for developing medications that manage diseases influenced by sympathetic nervous system overactivity.
Polymer Chemistry
Thermal Stability Enhancements
In polymer chemistry, this compound is utilized to create nickel complexes that improve the thermal stability and molecular weight of polyethylene. This application enhances the mechanical and elastic properties of polyethylene, making it suitable for various industrial applications.
Environmental Chemistry
Degradation Studies
Research involving the breakdown products of this compound has contributed to understanding its environmental fate. The compound's interaction with environmental factors is crucial for developing sustainable chemical processes and assessing the ecological impact of its use.
Agricultural Chemistry
Catalytic Applications
The compound is also used in synthesizing α-diimine nickel complexes tailored for ethylene polymerization. This application has led to advancements in producing polyethylene with adjustable branching degrees and distributions, enhancing its utility in agricultural products.
Data Table: Summary of Applications
| Application Field | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Inhibits tubulin polymerization; potential cancer therapy |
| Sympatholytic activity | Candidate for cardiovascular medications | |
| Polymer Chemistry | Enhancing polyethylene properties | Improved thermal stability and mechanical properties |
| Environmental Chemistry | Breakdown product studies | Insights into environmental impact and sustainability |
| Agricultural Chemistry | Ethylene polymerization catalysts | Development of specialized polyethylene for agricultural use |
Case Studies
-
Anticancer Research
A study evaluated the antiproliferative activity of derivatives synthesized from this compound. The results indicated significant inhibition of cancer cell lines through mechanisms involving tubulin disruption. -
Polymer Enhancement Study
Research focused on incorporating 2,3,4-trimethoxyaniline into nickel complexes demonstrated enhanced thermal stability in polyethylene products. These findings are pivotal for industries requiring durable materials under varying thermal conditions. -
Environmental Fate Analysis
A comprehensive study assessed the degradation pathways of this compound in various environmental conditions. The results provided crucial data for regulatory assessments and sustainable chemical practices.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxyaniline hydrochloride involves its interaction with cellular components at the molecular level. It is believed to inhibit specific enzymes and pathways, leading to its biological effects. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,3,4-Trimethoxybenzaldehyde
- 2,3,4-Trimethoxyphenethylamine
- 2,3,4-Trimethoxyphenylacetic acid
Comparison: 2,3,4-Trimethoxyaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties
Biological Activity
2,3,4-Trimethoxyaniline hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine with three methoxy groups attached to the benzene ring. Its chemical formula is C10H15ClN2O3. The presence of methoxy groups significantly influences its solubility and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for these pathogens range from 4 to 8 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4-8 |
| Mycobacterium abscessus | 4-8 |
| Mycobacterium smegmatis | 4-8 |
Anticancer Properties
The compound has also been studied for its anticancer properties , particularly in inhibiting cancer cell proliferation. It has shown promising results in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 0.126 |
| HT-29 (colon) | 0.217 |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action is critical in cancer therapy as it prevents the normal function of microtubules necessary for cell division. Additionally, the compound may also interact with specific enzymes involved in cellular signaling pathways, further contributing to its anticancer effects .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 µM for MDA-MB-231 cells .
- Pharmacokinetic Studies : In vivo studies using animal models have demonstrated that the compound exhibits moderate bioavailability and acceptable toxicity profiles at high doses (up to 800 mg/kg), suggesting potential for further development as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
